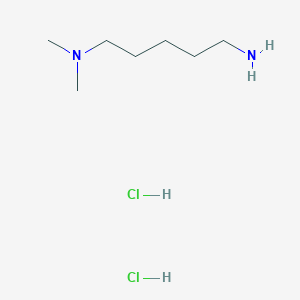
5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like “2-Aminoethyl ether dihydrochloride” are soluble in water .Wissenschaftliche Forschungsanwendungen
Biological Activity of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are recognized for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The structural versatility of 1,3,4-thiadiazoles allows for significant chemical modifications, enhancing their pharmacological effectiveness. These compounds have been identified as crucial scaffolds in drug discovery, with potential applications in designing new therapeutic agents. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with various heterocycles has shown to produce a synergistic effect in many cases, highlighting their importance in medicinal chemistry (Lelyukh, 2019).
Synthesis and Structural Significance
The synthesis strategies for thiadiazolotriazines, closely related to 1,3,4-thiadiazoles, reveal the importance of these compounds as intermediates in developing novel biologically active compounds. Such synthesis approaches underscore the structural and functional versatility of the thiadiazole core in creating compounds with potential medicinal applications (Abdel-Wahab, 2017).
Pharmacological Activities and Applications
Extensive research on 1,3,4-thiadiazole derivatives has demonstrated their significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This broad spectrum of activities, attributed to the toxophoric N2C2S moiety, emphasizes the potential of these derivatives in drug development and the design of hybrid molecules combining different pharmacophores for enhanced biological profiles (Mishra et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound is an organic arsenical chemotherapeutic agent . When injected intramuscularly, it is rapidly absorbed . The exact mode of action on its targets is unknown .
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, are known to affect a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It is known that the compound is an organic arsenical chemotherapeutic agent that is freely soluble in water . When injected intramuscularly, it is rapidly absorbed .
Result of Action
Compounds with similar structures, such as imidazole derivatives, are known to have a broad range of biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-aminoethanethiol with thiocarbonyl diimidazole to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with nitrous acid to form the desired product, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "2-aminoethanethiol", "thiocarbonyl diimidazole", "nitrous acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminoethanethiol with thiocarbonyl diimidazole in anhydrous dichloromethane to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol.", "Step 2: Reaction of 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol with nitrous acid in aqueous hydrochloric acid to form 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine.", "Step 3: Conversion of 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine to the dihydrochloride salt form by reaction with hydrochloric acid." ] } | |
CAS-Nummer |
74784-49-9 |
Molekularformel |
C4H10Cl2N4S |
Molekulargewicht |
217.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



